N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE is a complex organic compound with a unique structure that includes a thiolane ring and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring and the subsequent attachment of the carbamoyl and phenylbutanamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a similar structural motif used as a plasticizer.
Various semiconductor materials: Compounds with similar functional groups used in the electronics industry.
Uniqueness
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE is unique due to its specific combination of a thiolane ring and a phenylbutanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23N3O4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)14(15(20)17-12-6-4-3-5-7-12)19-16(21)18-13-8-9-24(22,23)10-13/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,20)(H2,18,19,21)/t13?,14-/m0/s1 |
InChI Key |
WNSMCMMPSCAMNI-KZUDCZAMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.